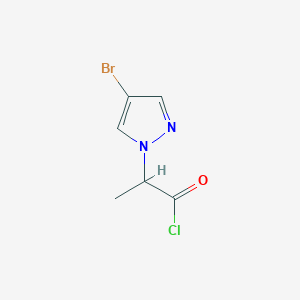

2-(4-Brom-1H-pyrazol-1-yl)propanoylchlorid

Übersicht

Beschreibung

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride is a useful research compound. Its molecular formula is C6H6BrClN2O and its molecular weight is 237.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antileishmaniale und Antimalaria-Aktivitäten

2-(4-Brom-1H-pyrazol-1-yl)propanoylchlorid: wurde bei der Synthese von Hydrazin-gekoppelten Pyrazolderivaten verwendet, die eine potente antileishmaniale und antimalarische Aktivität zeigen . Diese Derivate wurden gegen Leishmania aethiopica und Plasmodium berghei getestet und zeigten signifikante Hemmeffekte. Die Wirksamkeit der Verbindung wurde mit Standardmedikamenten verglichen, und sie zeigte eine überlegene Aktivität, was ihr Potenzial als Pharmakophor für die Entwicklung neuer Behandlungen für diese Krankheiten aufzeigt .

Molekular-Docking-Studien

Die Verbindung war an Molekular-Docking-Studien beteiligt, um ihre antileishmaniale Aktivität zu rechtfertigen. Die Docking-Studie, die an Lm-PTR1 durchgeführt wurde, komplexiert mit Trimethoprim, ergab, dass die Struktur der Verbindung für eine bessere Wechselwirkung mit dem parasitären Ziel optimiert werden könnte . Dies deutet darauf hin, dass This compound ein wertvolles Werkzeug bei der Entwicklung neuer Antiparasitika sein kann.

Synthese von Pyrazolderivaten

Pyrazol-tragende Verbindungen sind für ihre vielfältigen pharmakologischen Wirkungen bekannt. Die in Rede stehende Verbindung dient als Ausgangsmaterial bei der Synthese verschiedener Pyrazolderivate, die dann auf ihre biologischen Aktivitäten, einschließlich ihrer Rolle als Inhibitoren, untersucht werden .

Herstellung von festen Hexakoordinationskomplexen

Diese Verbindung kann zur Herstellung von festen Hexakoordinationskomplexen durch Reaktion mit Dimethyl- und Divinyl-Tindichlorid verwendet werden . Solche Komplexe finden Anwendung in der Materialwissenschaft und Koordinationschemie, wo sie zur Untersuchung der Eigenschaften der Hexakoordinationsbindung verwendet werden können.

Entwicklung neuer Antileishmanialstrukturen

Die Verbindung wurde verwendet, um neue aktive Antileishmanialstrukturen zur Verwendung gegen vernachlässigte Krankheiten wie Leishmaniose zu identifizieren . Die aus dieser Verbindung synthetisierten Derivate haben ein aktives Profil gegen Leishmania infantum und Leishmania amazonensis gezeigt, wobei einige Verbindungen ein ähnliches Profil wie Pentamidin aufweisen, aber eine geringere Zytotoxizität .

Pharmazeutische Forschung

This compound: ist ein wichtiges Instrument in der pharmazeutischen Forschung für die Entwicklung neuer Medikamente. Seine Rolle bei der Synthese biologisch aktiver Verbindungen, einschließlich Inhibitoren, macht es zu einer wertvollen Einheit in der Arzneimittelfindung und -entwicklung .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .

Mode of Action

It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities .

Action Environment

It is known that environmental conditions can significantly impact the effectiveness of similar compounds .

Biochemische Analyse

Biochemical Properties

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceutical and biologically active compounds . This compound interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for enzymes involved in the synthesis of pyrazole derivatives, which are known for their therapeutic potential . The interactions between 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride and biomolecules are primarily driven by its brominated pyrazole ring, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes and proteins .

Cellular Effects

The effects of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride exerts its effects through specific binding interactions with biomolecules . The brominated pyrazole ring of this compound can bind to the active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in the conformation of the enzyme, affecting its catalytic activity. Additionally, 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the effects of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride on cellular function can persist, although the extent of these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride vary with different dosages in animal models . At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride can induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome .

Metabolic Pathways

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of pyrazole derivatives, thereby influencing the overall metabolic balance .

Transport and Distribution

Within cells and tissues, 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments or tissues . The transport and distribution of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride are crucial for its biochemical activity, as they determine the concentration and availability of the compound at its site of action .

Subcellular Localization

The subcellular localization of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its biochemical effects . The activity and function of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride are closely linked to its subcellular localization, as this determines its interactions with specific biomolecules and cellular structures .

Eigenschaften

IUPAC Name |

2-(4-bromopyrazol-1-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEIQDMNXCCJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1463198.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)